molecular formula C9H20N2O3 B2455879 Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate CAS No. 2361608-69-5

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate

Cat. No.: B2455879
CAS No.: 2361608-69-5
M. Wt: 204.27
InChI Key: LIVUZRASEMVBNR-RNFRBKRXSA-N
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Description

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is a chemical compound with the molecular formula C9H20N2O3 and a molecular weight of 204.27 g/mol . It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-6(10)7(5-12)11-8(13)14-9(2,3)4/h6-7,12H,5,10H2,1-4H3,(H,11,13)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVUZRASEMVBNR-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CO)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate typically involves the protection of amino and hydroxyl groups. One common method is the reaction of tert-butyl carbamate with (2S,3R)-3-amino-1-hydroxybutan-2-ol under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (PCC, Dess-Martin periodinane), reducing agents (LiAlH4), and bases (sodium hydride, potassium carbonate). The reactions are typically carried out in aprotic solvents like DMF or THF under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the amino group yields an amine .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is primarily utilized in the synthesis of bioactive compounds. Its structure allows it to act as a protective group for amino acids during peptide synthesis, enhancing the efficiency and selectivity of reactions.

Peptide Synthesis

In peptide synthesis, the compound serves as a protecting group for the hydroxyl and amino functionalities of amino acids. This protection is crucial during the formation of peptide bonds, preventing undesired reactions that could compromise the integrity of the final product. For instance, it has been effectively employed in the synthesis of threonine derivatives, which are essential in various biochemical pathways.

Case Study: Synthesis of Threonine Derivatives

A study demonstrated the successful use of this compound in synthesizing L-threonine derivatives. The protecting group allowed for selective reactions that yielded high-purity products suitable for pharmaceutical applications .

Drug Development

The compound has shown potential in drug development, particularly in creating therapeutic agents targeting specific biological pathways.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit anticancer properties. These derivatives can inhibit specific enzymes involved in tumor progression, making them candidates for further development as anticancer drugs.

Case Study: Enzyme Inhibition

In vitro studies have revealed that certain derivatives can effectively inhibit proteases associated with cancer cell metastasis. This inhibition leads to reduced cell migration and invasion, suggesting a promising avenue for anticancer therapy .

Biochemical Research

The compound is also useful in biochemical research as a tool for studying enzyme mechanisms and interactions due to its ability to modify amino acids selectively.

Enzyme Mechanism Studies

Researchers have utilized this compound to investigate enzyme-substrate interactions. By incorporating this compound into substrates, scientists can observe changes in enzyme activity and specificity, providing insights into enzyme mechanisms.

Case Study: Substrate Modification

A study involving the modification of a substrate with this carbamate demonstrated altered binding affinities with its corresponding enzyme, highlighting its utility in understanding enzymatic processes .

Material Science Applications

Beyond its biological applications, this compound has potential uses in material science, particularly in developing polymers and coatings.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance properties such as flexibility and thermal stability. Its functional groups allow for further chemical modifications that can tailor material characteristics for specific applications.

Data Summary

Application AreaDescriptionExample Use Case
Medicinal ChemistryProtecting group in peptide synthesisSynthesis of threonine derivatives
Drug DevelopmentPotential anticancer agentsInhibition of cancer-related proteases
Biochemical ResearchTool for studying enzyme mechanismsModification of substrates to study enzyme interactions
Material ScienceEnhancing properties of polymersIncorporation into polymer matrices

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and applications compared to other tert-butyl derivatives .

Biological Activity

Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate, also known by its CAS number 2361608-69-5, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C9H20N2O3
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 2361608-69-5

The compound features a tert-butyl group attached to a carbamate moiety, which is significant for its biological interactions.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit notable antioxidant properties. The DPPH assay is commonly employed to evaluate the free radical scavenging ability of such compounds. For instance, studies have shown that certain carbamate derivatives can effectively reduce oxidative stress in cellular models, suggesting potential applications in preventing oxidative damage associated with various diseases .

2. Antimicrobial Activity

Preliminary studies have suggested that carbamate derivatives may possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Cytotoxicity and Cancer Research

There is emerging evidence that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, some studies have reported that similar compounds induce apoptosis in cancer cells through mechanisms involving proteasome inhibition and activation of apoptotic pathways . These findings highlight the potential utility of this compound in cancer therapeutics.

Case Studies

StudyFindings
Antioxidant Potential Compounds similar to this compound showed significant DPPH radical scavenging activity, indicating strong antioxidant properties .
Antimicrobial Effects Related carbamates demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential for therapeutic use in infections .
Cytotoxicity Certain derivatives exhibited IC50 values as low as 5 µM against liver carcinoma cells, indicating potent anticancer activity .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of carbamates have provided insights into how modifications can enhance biological efficacy. For instance:

  • Modifications to the alkyl chain can influence lipophilicity and permeability across cell membranes.
  • Substituents on the amino group can enhance binding affinity to target proteins involved in apoptosis or cell cycle regulation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Tert-butyl N-[(2S,3R)-3-amino-1-hydroxybutan-2-yl]carbamate, and how is stereochemical purity ensured?

  • Methodology : The compound is typically synthesized via a multi-step sequence involving Boc (tert-butyloxycarbonyl) protection of the amine group, followed by stereoselective hydroxylation and coupling reactions. For example, analogous carbamates are synthesized using EDCI/HOBt-mediated condensation to preserve stereochemistry .
  • Characterization : Chiral HPLC and X-ray crystallography (e.g., SHELX programs) are critical for verifying stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : Confirms molecular structure and stereochemistry (e.g., 1^1H and 13^{13}C NMR in ).
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in single-crystal studies (e.g., ORTEP-3 for visualizing molecular geometry) .
  • Mass Spectrometry : Validates molecular weight (e.g., PubChem data in ).

Q. Why is the Boc group preferred for amine protection in this compound?

  • Advantages : The Boc group offers stability under basic and nucleophilic conditions, facilitating selective deprotection during synthesis. Its use is well-documented in peptide and carbamate chemistry (e.g., PharmaBlock derivatives in Evidences 12–15) .

II. Advanced Research Questions

Q. How can researchers address low yields in stereoselective hydroxylation steps during synthesis?

  • Optimization Strategies :

  • Catalyst Screening : Chiral catalysts (e.g., Sharpless epoxidation analogs) improve enantioselectivity.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction conditions .
    • Data Contradictions : Discrepancies between theoretical and observed yields may arise from steric hindrance; computational modeling (e.g., molecular dynamics) can predict bottlenecks .

Q. What are the best practices for crystallizing this compound to resolve its 3D structure?

  • Crystallization Protocols :

  • Solvent Selection : Use mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.
  • SHELX Refinement : Employ SHELXL for high-resolution data refinement, ensuring accurate thermal parameter adjustments .
    • Troubleshooting : Twinned crystals may require data integration via SHELXD or alternative space group assignment .

Q. How can computational methods predict the compound’s reactivity in novel reaction environments?

  • Tools : Density Functional Theory (DFT) calculates transition states and reaction pathways. PubChem’s InChI and SMILES data () provide baseline structural inputs for simulations.
  • Validation : Cross-check computational results with experimental kinetic studies (e.g., isotopic labeling for mechanism elucidation) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Cross-Validation :

  • NMR vs. X-ray : If NMR suggests conformational flexibility, compare with X-ray torsional angles to identify dynamic behavior .
  • HPLC Purity Checks : Ensure enantiomeric excess matches crystallographic data .
    • Case Study : highlights a 0.026 R factor in X-ray data, indicating high reliability for resolving ambiguities .

III. Specialized Methodological Considerations

Q. How is the compound’s stability under varying pH and temperature conditions assessed?

  • Protocols :

  • Accelerated Degradation Studies : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH) and monitor decomposition via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (e.g., decomposition points in ).

Q. What role does hydrogen bonding play in the compound’s solid-state assembly?

  • Analysis : X-ray crystallography (e.g., SHELX-refined structures) reveals intermolecular H-bonds between the carbamate’s NH and hydroxyl groups, influencing crystal packing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.